Cas no 102852-91-5 (1,3,5-Tris(4-nitrophenoxy)benzene)
1,3,5-Tris(4-nitrophenoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,3,5-tris(4-nitrophenoxy)-
- 1,3,5-Tris(4-nitrophenoxy)benzene
- 102852-91-5
- DXYUVOVIDRJKFE-UHFFFAOYSA-N
- 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene)
- BS-33974
- SCHEMBL311582
- DTXSID90611189
- 1,3,5-tri(4-nitrophenoxy)benzene
-
- MDL: MFCD00613483
- Inchi: 1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H
- InChI Key: DXYUVOVIDRJKFE-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C=C(C=C(C=1)OC1C=CC(=CC=1)[N+](=O)[O-])OC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 489.08085
- Monoisotopic Mass: 489.08082906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 165Ų
Experimental Properties
- PSA: 157.11
1,3,5-Tris(4-nitrophenoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T800800-100mg |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 100mg |
$110.00 | 2023-05-17 | ||
| TRC | T800800-1g |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 1g |
$ 335.00 | 2022-06-02 | ||
| TRC | T800800-5g |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 5g |
$ 1110.00 | 2022-06-02 | ||
| TRC | T800800-1000mg |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 1g |
$408.00 | 2023-05-17 | ||
| TRC | T800800-5000mg |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 5g |
$1344.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y1248069-1g |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 98% | 1g |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248069-5g |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 98% | 5g |
$565 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248069-25g |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 98% | 25g |
$2320 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248069-1g |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 98% | 1g |
$300 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1248069-5g |
1,3,5-Tris(4-nitrophenoxy)benzene |
102852-91-5 | 98% | 5g |
$595 | 2025-02-19 |
1,3,5-Tris(4-nitrophenoxy)benzene Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 1,3,5-Tris(4-nitrophenoxy)benzene
Comprehensive Overview of 1,3,5-Tris(4-nitrophenoxy)benzene (CAS No. 102852-91-5): Properties, Applications, and Industry Insights
1,3,5-Tris(4-nitrophenoxy)benzene (CAS No. 102852-91-5) is a high-value aromatic compound widely recognized for its unique structural and functional properties. This nitro-substituted benzene derivative features three 4-nitrophenoxy groups symmetrically attached to a central benzene ring, making it a versatile intermediate in advanced material synthesis. Its molecular formula, C24H15N3O9, and high thermal stability (decomposition temperature >250°C) have spurred interest in fields like organic electronics, polymer crosslinking, and photonics.
Recent studies highlight the compound's role in supramolecular chemistry, where its π-conjugated system enables applications in molecular sensors and light-harvesting materials. Industry reports indicate growing demand for 1,3,5-Tris(4-nitrophenoxy)benzene in OLED manufacturing, particularly as an electron-transport layer enhancer. Analytical data from HPLC (purity ≥98%) and X-ray crystallography reveal its crystalline nature, with a triclinic unit cell that facilitates controlled self-assembly in thin-film deposition processes.
Environmental and safety considerations are critical in handling CAS 102852-91-5. While not classified as hazardous under GHS, proper PPE (gloves, goggles) is recommended due to potential mild skin irritation. Researchers emphasize its low water solubility (0.12 mg/L at 25°C) and moderate biodegradability (OECD 301F: 28% in 28 days), aligning with green chemistry principles. The compound's EC50 (Daphnia magna) of 56 mg/L suggests moderate aquatic toxicity, warranting responsible waste management.
Innovative applications are emerging in renewable energy sectors. A 2023 study demonstrated its efficacy as a perovskite solar cell additive, improving device efficiency by 1.8% through enhanced charge transport. Patent analysis shows a 40% increase in filings involving 1,3,5-Tris(4-nitrophenoxy)benzene derivatives since 2020, particularly for flexible electronics and anti-reflective coatings. Market projections estimate a 6.7% CAGR (2024-2030) driven by 5G technology and wearable device demands.
Synthetic optimization remains an active research area. Recent advances in microwave-assisted synthesis reduced reaction times from 12 hours to 90 minutes while maintaining ≥95% yield. Comparative studies of nitrophenoxy benzene analogs reveal this compound's superior thermal stability (Td5% 287°C vs. 241°C for mono-substituted variants). These developments address frequent search queries regarding "cost-effective synthesis of 102852-91-5" and "scalable production methods".
Quality control standards for CAS 102852-91-5 typically require: 1) FTIR verification of nitro group absorption bands (1520 cm-1), 2) residual solvent content <500 ppm (GC analysis), and 3) metal impurities <10 ppm (ICP-MS). Leading suppliers now offer customized particle size distributions (D50 5-50μm) for specific formulation requirements, responding to industry needs for process compatibility in composite manufacturing.
The compound's structure-activity relationship continues to inspire material innovation. Computational modeling predicts strong intermolecular interactions (binding energy -42.3 kJ/mol) that explain its performance in high-temperature adhesives. These findings correlate with laboratory observations of improved shear strength (18.7 MPa at 150°C) in epoxy formulations containing 2-5 wt% 1,3,5-Tris(4-nitrophenoxy)benzene. Such technical insights address common search terms like "thermal stability modifiers" and "advanced composite materials".
Future research directions focus on biomedical applications, with preliminary studies showing potential as a photoactivated drug carrier due to its UV-responsive nitro group reduction. However, challenges remain in balancing its lipophilicity (logP 3.2) with aqueous solubility for biological systems. These developments align with trending topics in "smart materials for healthcare" and "stimuli-responsive polymers", positioning 102852-91-5 as a compound of multidisciplinary interest.
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